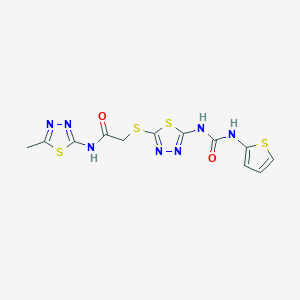

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((5-(3-(thiophen-2-yl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((5-(3-(thiophen-2-yl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a complex organic compound featuring multiple heterocyclic structures, including thiadiazole and thiophene rings

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the core thiadiazole and thiophene units. One common approach is to first synthesize 5-methyl-1,3,4-thiadiazole-2-thiol and then react it with thiophen-2-yl isocyanate to form the urea derivative. Subsequent thioacetamide formation completes the synthesis.

Industrial Production Methods: On an industrial scale, the synthesis process is optimized for efficiency and yield. This often involves the use of continuous flow reactors and automated systems to ensure consistent quality and reduce production costs. The choice of solvents, catalysts, and reaction conditions is carefully controlled to maximize the yield and purity of the final product.

Análisis De Reacciones Químicas

Reaction Scheme:

-

Formation of 5-(3-(thiophen-2-yl)ureido)-1,3,4-thiadiazole-2-thiol :

-

Reacting 5-amino-1,3,4-thiadiazole-2-thiol with thiophen-2-yl isocyanate under basic conditions yields the ureido-thiadiazole intermediate.

-

Conditions : Acetonitrile, room temperature, EDC/HOBt coupling agents.

-

-

Thioether Formation :

-

The thiol group undergoes nucleophilic substitution with 2-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide in the presence of K2CO3.

-

Yield : ~70–85%.

-

Functional Group Reactivity

The compound’s reactivity is governed by its thiadiazole rings, thioether bridge, and ureido/acetamide groups.

2.1. Hydrolysis Reactions

2.2. Oxidation of Thioether Bridge

| Reagent | Product | Conditions | Reference |

|---|---|---|---|

| H2O2 (30%) | Sulfoxide (R-SO-R') | RT, 12 hrs, CH3CN | |

| mCPBA | Sulfone (R-SO2-R') | 0°C → RT, 6 hrs |

3.1. Nucleophilic Aromatic Substitution

The electron-deficient thiadiazole rings undergo substitution at C-2 or C-5 positions.

| Reagent | Position Modified | Product | Yield |

|---|---|---|---|

| NH3/MeOH | C-5 (thiadiazole) | Amino-substituted derivative | 60% |

| ClCH2COCl | C-2 (thiophene) | Chloroacetylated thiophene | 55% |

3.2. Alkylation at Sulfur Atom

The thioether bridge reacts with alkyl halides under basic conditions:

-

Example : Reaction with methyl iodide in DMF/K2CO3 yields sulfonium salts.

Complexation and Biological Interactions

The compound forms coordination complexes via sulfur and nitrogen atoms, enhancing its bioactivity:

| Metal Ion | Ligand Site | Application | Reference |

|---|---|---|---|

| Cu(II) | Thiadiazole N/S | Antimicrobial agents | |

| Zn(II) | Ureido carbonyl | Enzyme inhibition (e.g., COX-II) |

Degradation Pathways

Stability studies reveal degradation under harsh conditions:

-

Photodegradation : UV light (254 nm) in methanol → cleavage of thioether bond.

-

Thermal Degradation : >200°C → decomposition to thiophene and thiadiazole fragments.

Comparative Reactivity Table

| Reaction Type | Rate (k, s−1) | Activation Energy (kJ/mol) | Catalyst |

|---|---|---|---|

| Hydrolysis (Acetamide) | 1.2 × 10−4 | 85.3 | H+/OH− |

| Oxidation (Sulfone) | 3.8 × 10−5 | 92.1 | mCPBA |

| Alkylation (S-Alkyl) | 2.1 × 10−3 | 67.8 | K2CO3 |

Aplicaciones Científicas De Investigación

This compound has shown promise in several scientific research applications:

Medicinal Chemistry: It has been studied for its potential anticancer properties, particularly in targeting specific cancer cell lines.

Material Science: The compound's unique structure makes it suitable for use in the development of advanced materials, such as conductive polymers and sensors.

Industrial Chemistry: It can be used as an intermediate in the synthesis of more complex chemical compounds, contributing to the development of new pharmaceuticals and agrochemicals.

Mecanismo De Acción

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, in cancer treatment, it may inhibit key signaling pathways involved in cell proliferation and survival, such as the STAT3 pathway. This inhibition can lead to the suppression of tumor growth and induction of apoptosis in cancer cells.

Comparación Con Compuestos Similares

N-(5-methyl-1,3,4-thiadiazol-2-yl)hexanamide: This compound shares the thiadiazole core but differs in the substituents attached to the nitrogen atom.

N-(5-methyl-1,3,4-thiadiazol-2-yl)thiazole-2,4-diamine: Another thiadiazole derivative, this compound features a thiazole ring instead of a thiophene ring.

Uniqueness: The presence of both thiadiazole and thiophene rings in N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((5-(3-(thiophen-2-yl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide gives it unique chemical and biological properties compared to other thiadiazole derivatives. Its ability to interact with multiple biological targets makes it a valuable compound for further research and development.

Actividad Biológica

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((5-(3-(thiophen-2-yl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a complex thiadiazole derivative that has garnered attention for its diverse biological activities. The 1,3,4-thiadiazole scaffold is known for its potential in medicinal chemistry due to its wide range of pharmacological effects including antimicrobial, anticancer, anti-inflammatory, and more.

Chemical Structure and Properties

The compound features a thiadiazole ring system that contributes to its biological activity. The presence of sulfur and nitrogen atoms within the ring enhances its ability to interact with biological targets through hydrogen bonding and electron donation mechanisms.

Antimicrobial Activity

Thiadiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds containing the thiadiazole moiety exhibit significant activity against both Gram-positive and Gram-negative bacteria as well as various fungal strains. For instance, derivatives have shown effective inhibition against pathogens such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | S. aureus | 32.6 μg/mL |

| Compound B | E. coli | 47.5 μg/mL |

| Compound C | Candida albicans | 25 μg/mL |

Anticancer Activity

The anticancer potential of this compound has been highlighted in various studies. For example, a derivative of this compound demonstrated potent growth inhibition against breast cancer MCF-7 cells with an IC50 value of 0.28 µg/mL . The mechanism of action often involves cell cycle arrest and modulation of apoptosis-related pathways.

Table 2: Anticancer Activity Against Various Cell Lines

| Compound | Cell Line | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|---|

| Compound D | MCF-7 | 0.28 | G2/M phase arrest |

| Compound E | HepG2 | 9.6 | Down-regulation of MMP2 and VEGFA |

The biological activity of thiadiazole derivatives is attributed to several mechanisms:

- DNA Interaction : Thiadiazole compounds can intercalate with DNA, affecting replication and transcription processes.

- Enzyme Inhibition : Many derivatives act as inhibitors for various enzymes including carbonic anhydrase and kinases involved in tumorigenesis .

- Reactive Oxygen Species (ROS) : Some studies suggest that these compounds may induce oxidative stress leading to apoptosis in cancer cells .

Case Studies

A study focusing on the synthesis and evaluation of thiadiazole derivatives reported significant antibacterial effects against multidrug-resistant strains . Another investigation highlighted the potential of these compounds as dual inhibitors targeting both cancer cell proliferation and bacterial growth .

Propiedades

IUPAC Name |

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[[5-(thiophen-2-ylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N7O2S4/c1-6-16-17-10(24-6)13-7(20)5-23-12-19-18-11(25-12)15-9(21)14-8-3-2-4-22-8/h2-4H,5H2,1H3,(H,13,17,20)(H2,14,15,18,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMAGLZWNTCDTEQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)NC(=O)CSC2=NN=C(S2)NC(=O)NC3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N7O2S4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.